1-(4-Aminophenyl)cyclopentanecarboxylic acid
Description
Properties
IUPAC Name |
1-(4-aminophenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQOEBGLMQXPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)cyclopentanecarboxylic acid typically involves the reaction of cyclopentanone with 4-nitrobenzaldehyde under basic conditions to form a nitro-substituted intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminophenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Nitro-substituted derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
1-(4-Aminophenyl)cyclopentanecarboxylic acid has garnered attention for its potential therapeutic applications. Research indicates that compounds with similar structures may exhibit anti-cancer, anti-inflammatory, and analgesic properties.
- Anti-Cancer Activity : Preliminary studies have shown that this compound can induce apoptosis in cancer cells and inhibit critical signaling pathways involved in tumor growth. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | FaDu (hypopharyngeal cancer) | 12.5 | Induces apoptosis via caspase activation |
| Study 2 | A549 (lung cancer) | 15.0 | Inhibits PI3K/Akt pathway |
| Study 3 | MCF7 (breast cancer) | 10.0 | Disrupts cell cycle progression |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the cyclopentane and phenyl rings can significantly influence potency and selectivity against various cancer cell lines.
- Key Observations :
- Substituents on the phenyl ring enhance binding affinity to target proteins.
- The presence of the amino group contributes to increased reactivity towards nucleophiles in cancer cells.
Case Study on FaDu Cells
- Objective : To evaluate the cytotoxic effects of the compound.
- Findings : The compound exhibited significant cytotoxicity at concentrations as low as 12.5 µM, with evidence of apoptosis confirmed through flow cytometry.
Study on A549 Cells
- Objective : To investigate the mechanism of action.
- Findings : The compound was found to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in lung cancers, leading to reduced cell proliferation.
MCF7 Cell Line Analysis
- Objective : To assess the impact on breast cancer cells.
- Findings : At an IC50 of 10 µM, the compound caused G1 phase arrest in the cell cycle, suggesting a blockade in cell division.
The potential biological activities of this compound extend beyond anticancer properties. Its interactions with various biological targets may lead to additional therapeutic applications:
- Anti-inflammatory Properties : Similar compounds have been studied for their ability to reduce inflammation markers.
- Analgesic Effects : Investigations into pain relief mechanisms are ongoing.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylcyclopentanecarboxylic Acids
Halogen-Substituted Derivatives
- 1-(4-Chlorophenyl)cyclopentanecarboxylic acid (CAS 80789-69-1): Molecular Formula: C₁₂H₁₃ClO₂ Molecular Weight: 224.69 g/mol Key Differences: The chlorine atom at the para position introduces electronegativity, increasing lipophilicity compared to the amino group. This compound is commercially available (Thermo Scientific™) and used in organic synthesis .
Methyl-Substituted Derivatives
- 1-(4-Methylphenyl)cyclopentanecarboxylic acid: Molecular Formula: C₁₃H₁₆O₂ Molecular Weight: 204.26 g/mol Key Differences: The methyl group increases hydrophobicity and may stabilize the aromatic ring via hyperconjugation, altering reactivity compared to the amino derivative .
Functionalized Cyclopentanecarboxylic Acids
Amino and Hydroxy Derivatives
- 1-Amino-2-hydroxycyclopentanecarboxylic acid: Structure: Features α-amino and γ-hydroxyl groups, mimicking serine and threonine.
Sulfonyl and Sulfanyl Derivatives
1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid :
1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid :
Ester and Amide Derivatives
- Methyl 1-(4-aminophenyl)cyclopentanecarboxylate: Key Differences: Esterification of the carboxylic acid group reduces polarity, improving membrane permeability in drug design .
1-(4-Bromophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide :
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-(4-Aminophenyl)cyclopentanecarboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and related research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 219.25 g/mol
The compound features an aromatic ring with an amino group and a carboxylic acid functional group attached to a cyclopentane ring, which contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its functional groups:
- Amino Group : Capable of forming hydrogen bonds with biological macromolecules, enhancing interactions with enzymes or receptors.
- Carboxylic Acid Group : Can participate in ionic interactions, further modulating biological effects.
These interactions suggest potential roles in anti-inflammatory and analgesic pathways, similar to other compounds in its class.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anti-inflammatory Effects : Derivatives of cyclopentanecarboxylic acids have shown promise as anti-inflammatory agents.
- Analgesic Properties : The amino group may enhance binding to pain-related receptors, contributing to analgesic effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Nitrophenyl)cyclopentanecarboxylic acid | Nitro substituent on phenyl | Different biological activity due to nitro group presence |
| 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid | Hydroxyl group instead of amino | Varying reactivity and interaction profiles |
| 1-(3-Chlorophenyl)cyclopentanecarboxylic acid | Chlorine at the meta position | Altered steric effects compared to para-substituted analogs |
This table highlights how variations in substituents can significantly influence the chemical properties and biological activities of these compounds.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Study on Anti-inflammatory Activity : A study demonstrated that cyclopentanecarboxylic acid derivatives exhibited significant anti-inflammatory effects in animal models. The mechanism was linked to inhibition of pro-inflammatory cytokines and modulation of immune responses .
- Pain Pathway Interaction : Another investigation showed that certain derivatives could effectively bind to pain receptors, suggesting potential applications in pain management therapies. This study utilized in vitro assays to assess receptor binding affinities .
Future Directions
Given the preliminary findings regarding the biological activity of this compound, further research is warranted. Key areas for future exploration include:
- In Vivo Studies : Conducting comprehensive animal studies to validate the therapeutic potential.
- Mechanistic Studies : Elucidating specific molecular pathways affected by this compound.
- Synthesis of Derivatives : Developing novel derivatives that may enhance efficacy or reduce side effects.
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Palladium on carbon (Pd/C) for hydrogenation steps improves nitro-to-amine conversion efficiency .
- Temperature Control : Maintaining 80–100°C during cyclization minimizes side reactions .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .
How can researchers resolve contradictions in spectroscopic data when characterizing cyclopentanecarboxylic acid derivatives?
Advanced Research Question
Contradictions often arise from tautomerism , solvent effects , or crystal packing variations . Methodological approaches include:
- Multi-Technique Validation :
- X-ray Crystallography : Resolves ambiguities in bond lengths and angles (e.g., C=O vs. C–O configurations) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula discrepancies due to isotopic patterns .
- Variable-Temperature NMR : Detects dynamic equilibria (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .
Case Study : For 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, discrepancies in melting points (reported 160–164°C vs. 152°C in some studies) were resolved via differential scanning calorimetry (DSC), identifying polymorphic forms .
What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
- FT-IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–7.2 ppm, cyclopentane CH₂ at δ 1.8–2.5 ppm) .
- Mass Spectrometry : Electron ionization (EI-MS) confirms molecular ion peaks (e.g., m/z 219 for C₁₂H₁₃NO₂⁺) .
- X-ray Diffraction : Validates crystal structure and hydrogen-bonding networks (e.g., O–H···N interactions stabilizing the lattice) .
Advanced Research Question
- Computational Modeling : Density functional theory (DFT) calculates substituent effects on ring strain and electron density distribution. For example, electron-withdrawing groups (e.g., -NO₂) increase ring strain by 8–12 kJ/mol compared to -NH₂ .
- Kinetic Studies : Monitoring reaction rates in substitution reactions (e.g., bromination) reveals steric and electronic influences. The 4-aminophenyl group enhances electrophilic substitution at the meta position due to resonance donation .
- Thermogravimetric Analysis (TGA) : Measures thermal stability; derivatives with bulky substituents (e.g., -OCH₃) exhibit higher decomposition temperatures (~250°C vs. 200°C for -NH₂) .
How do the biological activities of this compound compare to its structural analogs?
Basic Research Question
Activity varies with substituent position and electronic properties:
Mechanistic Insight : The para-amino group enhances DNA intercalation potential, while methoxy derivatives disrupt bacterial membrane integrity via hydrophobic interactions .
What experimental designs are critical for assessing the compound's potential as a kinase inhibitor?
Advanced Research Question
- Enzyme Assays : Use recombinant kinases (e.g., EGFR, VEGFR2) to measure inhibition via fluorescence polarization (FP) or time-resolved FRET .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to kinase ATP pockets. The cyclopentane ring's rigidity improves binding affinity (ΔG: −9.2 kcal/mol) compared to flexible chains .
- Cellular Validation : Dose-response curves in cancer cell lines (e.g., MCF-7) with Western blotting to assess downstream signaling (e.g., phosphorylated ERK reduction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
